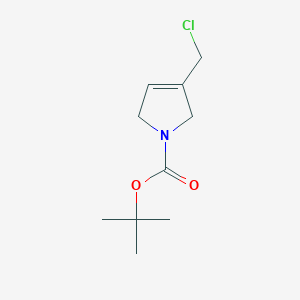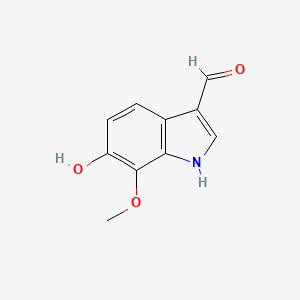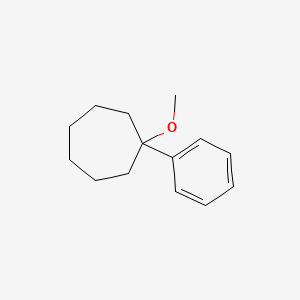
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with a tert-butoxycarbonyl group and a chloromethyl group
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl group and the chloromethyl group onto a pyrroline ring. One common method involves the reaction of 3-pyrroline with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. The chloromethyl group can then be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
Analyse Chemischer Reaktionen
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrroline ring can undergo oxidation to form pyrrole derivatives or reduction to form pyrrolidine derivatives.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing pyrroline or pyrrolidine moieties.
Peptide Synthesis: The tert-butoxycarbonyl group is a common protecting group for amines in peptide synthesis, allowing for selective deprotection and further functionalization.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, allowing for nucleophilic substitution reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared to other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-methyl-3-pyrroline: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-3-(bromomethyl)-3-pyrroline: Contains a bromomethyl group instead of a chloromethyl group, which can lead to different substitution reactions due to the differing reactivity of bromine and chlorine.
1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)-3-pyrroline: Contains a hydroxymethyl group, which can participate in different types of reactions such as oxidation to form aldehydes or acids.
Eigenschaften
Molekularformel |
C10H16ClNO2 |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
tert-butyl 3-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
QWMWDHXSKMTVGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)

![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)

![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)
![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)



